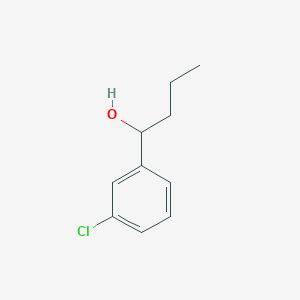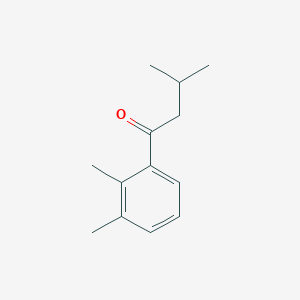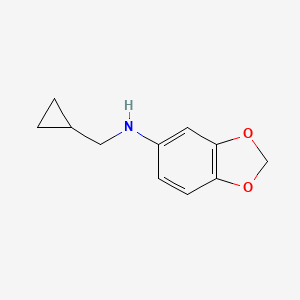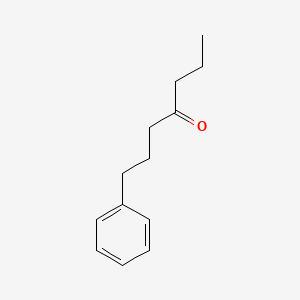
7-Phenylheptan-4-one
Overview
Description
7-Phenylheptan-4-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Phenylheptan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenylheptan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Neuroblastoma Activity : Diarylheptanoids, which include compounds structurally similar to 7-Phenylheptan-4-one, have demonstrated significant anti-neuroblastoma activity. This was evident in the reduction of cell viability in specific compounds, highlighting their potential in cancer treatment, particularly in neuroblastoma (P. Primus et al., 2022).
Antioxidant Properties : Diarylheptanoids isolated from the bark of alder family trees, which are chemically related to 7-Phenylheptan-4-one, have been identified as potent antioxidants. Their activity surpasses that of curcumin, a well-known antioxidant, offering potential applications in fields requiring natural antioxidants (J. Ponomarenko et al., 2014).
Biological Activities of Diarylheptanoids : A variety of diarylheptanoids, a category encompassing 7-Phenylheptan-4-one, have been studied for their diverse biological activities. These activities range from anti-inflammatory to anti-tumor effects, demonstrating the broad potential of this class of compounds in medicinal chemistry (Y. Jahng & Jae Gyu Park, 2018).
Chemical Synthesis and Structural Analysis : Research has focused on the chemical synthesis and structural elucidation of compounds similar to 7-Phenylheptan-4-one, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (P. Ramesh et al., 2016).
Potential in Material Science : Some studies have explored the potential of diarylheptanoids in material science, particularly in the synthesis of complex structures and understanding their strain energy, which can be valuable in designing new materials (K. Lammertsma et al., 1999).
Isolation from Natural Sources : Diarylheptanoids, including compounds related to 7-Phenylheptan-4-one, have been isolated from various plant species. This research contributes to the understanding of natural product chemistry and the potential exploitation of these compounds in pharmaceuticals and other industries (G. J. Nelson et al., 1993).
properties
IUPAC Name |
1-phenylheptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-7-13(14)11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHRJGXBTGDGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



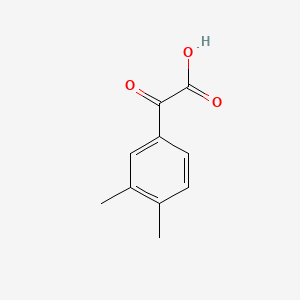


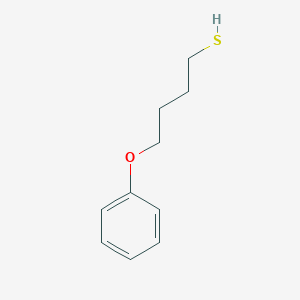

![(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B7845483.png)
